molecular formula C7H10N2O2 B575120 5,6-Dimethyl-1,4-dihydropyrazine-2-carboxylic acid CAS No. 160532-45-6

5,6-Dimethyl-1,4-dihydropyrazine-2-carboxylic acid

Cat. No.: B575120
CAS No.: 160532-45-6
M. Wt: 154.169
InChI Key: SHVFCAAMUFPJRU-UHFFFAOYSA-N
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Description

5,6-Dimethyl-1,4-dihydropyrazine-2-carboxylic acid: is a nitrogen-containing heterocyclic compound It belongs to the pyrazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethyl-1,4-dihydropyrazine-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-diaminobutane with glyoxylic acid under reflux conditions can yield the desired compound. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration. Continuous flow reactors and automated synthesis setups can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethyl-1,4-dihydropyrazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can convert it into dihydropyrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Pyrazine derivatives with additional oxygen-containing functional groups.

    Reduction: Dihydropyrazine derivatives with reduced nitrogen atoms.

    Substitution: Substituted pyrazine derivatives with various functional groups attached to the ring.

Scientific Research Applications

Chemistry: 5,6-Dimethyl-1,4-dihydropyrazine-2-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and can be utilized in the development of new materials with specific properties.

Biology: In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antiviral, and anticancer properties, making it a candidate for drug discovery and development.

Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It can be modified to create derivatives with enhanced pharmacological properties, targeting specific diseases and conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel products with desired characteristics.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-1,4-dihydropyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound. For instance, in antimicrobial applications, it may inhibit bacterial enzymes, while in anticancer research, it could interfere with cell signaling pathways.

Comparison with Similar Compounds

    Pyrazine-2-carboxylic acid: A related compound with a similar pyrazine ring structure but without the dimethyl substitutions.

    1,4-Dihydropyrazine-2-carboxylic acid: Lacks the methyl groups at positions 5 and 6.

    2,3-Dimethylpyrazine: A simpler pyrazine derivative with methyl groups at positions 2 and 3.

Uniqueness: 5,6-Dimethyl-1,4-dihydropyrazine-2-carboxylic acid is unique due to the presence of methyl groups at positions 5 and 6, which can influence its chemical reactivity and biological activity. These substitutions can enhance its stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5,6-dimethyl-1,4-dihydropyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-4-5(2)9-6(3-8-4)7(10)11/h3,8-9H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVFCAAMUFPJRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=CN1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40665091
Record name 5,6-Dimethyl-1,4-dihydropyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40665091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160532-45-6
Record name 5,6-Dimethyl-1,4-dihydropyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40665091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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